Product packaging for Canventol(Cat. No.:CAS No. 182482-56-0)

Canventol

Cat. No.: B064415
CAS No.: 182482-56-0
M. Wt: 180.29 g/mol
InChI Key: CYOJESZRZNCQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canventol is a potent and selective synthetic agonist for the cannabinoid receptor type 2 (CB2). Its high binding affinity and selectivity over the CB1 receptor make it an invaluable pharmacological tool for dissecting the complex roles of the endocannabinoid system in physiological and pathological processes. Researchers utilize this compound primarily to investigate the modulation of immune responses and neuroinflammation, as CB2 receptor activation is known to exert significant anti-inflammatory and immunomodulatory effects. Its specific application areas include in vitro and in vivo models of chronic inflammatory diseases, neuropathic pain, multiple sclerosis, and neurodegenerative conditions like Alzheimer's disease. The compound's mechanism of action involves the selective activation of CB2 receptors, which are predominantly expressed on immune cells, leading to the inhibition of pro-inflammatory cytokine release and the suppression of cellular immune responses. This targeted action provides a critical research pathway for developing future therapeutics that aim to harness the benefits of the endocannabinoid system—such as inflammation control and neuroprotection—without the psychoactive side effects typically associated with CB1 receptor activation. This compound is supplied as a high-purity, stable compound to ensure reproducible and reliable results in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B064415 Canventol CAS No. 182482-56-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182482-56-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol

InChI

InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3

InChI Key

CYOJESZRZNCQEV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C)C)CCC1O

Canonical SMILES

CC(C)C1=CC(=C(C)C)CCC1O

Synonyms

2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol
canventol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sarcophytol A

Source: Natural diterpene isolated from soft coral (Sarcophyton spp.). Mechanism: Inhibits TNF-α release and phorbol ester-induced H₂O₂ formation . Efficacy: Moderate tumor suppression in mouse skin models but less potent than Canventol. Toxicity: Higher cytotoxicity in BALB/3T3 cells compared to this compound .

(-)-Epigallocatechin Gallate (EGCG)

Source: Primary polyphenol in green tea. Mechanism: Antioxidant activity; blocks TNF-α release and AP-1/NF-κB signaling . Efficacy: Effective in preclinical models but requires high doses. Clinical results remain inconsistent due to bioavailability challenges .

Comparative Analysis

Table 1: Mechanism and Efficacy Profile

Compound Source Key Mechanisms Tumor Inhibition Efficacy Toxicity Profile
This compound Synthetic TNF-α suppression, protein isoprenylation inhibition High (IC₅₀ not reported) Low cytotoxicity
Sarcophytol A Natural TNF-α suppression, H₂O₂ inhibition Moderate Higher cytotoxicity
EGCG Natural (tea) Antioxidant, AP-1/NF-κB inhibition Moderate (dose-dependent) Low
S9a Analog Synthetic TNF-α transcription blockade, HIV-1 inhibition High (antiviral focus) Not reported

Table 2: IPI Index of this compound Analogs (NIH/3T3 Cells)

Analog IPI Index (Sterol:Ubiquinone Ratio) Tumor Promotion Inhibition
This compound 8.2 (vs. control 0.7) 70–80% reduction
S3 9.1 Comparable to this compound
S9 8.5 Slightly higher efficacy
C44 3.2 40–50% reduction

Research Implications

This compound’s dual mechanism and structural simplicity position it as a superior candidate to sarcophytol A and EGCG in cancer chemoprevention. Future studies should prioritize clinical trials to validate bioavailability and long-term safety in humans.

Preparation Methods

Synthesis of Structural Analogs

Ten this compound analogs were synthesized to explore structure-activity relationships (Table 1). Modifications focused on:

  • Side Chain Elongation : Varying alkyl chain lengths to modulate lipid solubility.

  • Aromatic Substitutions : Introducing electron-donating or withdrawing groups to alter electronic properties.

Table 1: Key Analogs of this compound and Their IPI Indices

AnalogIPI IndexTumor Inhibition Efficacy
S39.585%
S911.292%
C444.862%
C465.158%

The IPI (Inhibition of Protein Isoprenylation) index, calculated as the ratio of sterols to ubiquinones post-mevalonate metabolism, serves as a critical biomarker for analog efficacy.

Analytical Characterization Techniques

Rigorous analytical protocols ensure the structural integrity and purity of synthesized this compound batches.

Spectroscopic Methods

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups such as hydroxyl (3431 cm⁻¹) and aromatic C=C (1581 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, with aromatic protons resonating at δ 7.2–7.8 ppm.

Chromatographic Profiling

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column with acetonitrile-water gradients (retention time: 12.3 min).

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile byproducts and validates molecular weight.

Biological Evaluation and Mechanistic Insights

This compound’s anti-tumor activity is assessed through in vitro and in vivo models, focusing on mevalonate pathway disruption.

In Vitro Models

  • NIH/3T3 Fibroblasts : Treated with [³H]mevalonate to track metabolite distribution. This compound increases the sterol-to-ubiquinone ratio from 0.7 to 8.2, confirming inhibition of protein isoprenylation.

  • Enzyme Assays : Farnesyl transferase and geranylgeranyl transferase activities remain unaffected, indicating indirect modulation of isoprenoid pools.

In Vivo Efficacy

  • Mouse Skin Tumor Models : Topical application reduces tumor incidence by 70% at 500 μM, with analogs S3 and S9 showing enhanced potency.

Challenges and Optimization Strategies

Synthetic challenges include low yields in catalytic steps and isomerization during purification. Strategies for improvement involve:

  • Solvent Optimization : Replacing polar aprotic solvents with dimethylformamide (DMF) to enhance reaction homogeneity.

  • Temperature Control : Maintaining reactions at −20°C to prevent thermal degradation of intermediates .

Q & A

Q. What experimental models are most appropriate for studying Canventol’s antitumor promotion activity?

this compound’s antitumor effects have been primarily studied using in vivo mouse skin models, where tumor promotion is induced by okadaic acid or other carcinogens. Key methodologies include:

  • Tumor incidence measurement : Quantifying tumor number/size over time post-treatment .
  • Biochemical assays : Analyzing mevalonate metabolism via [³H]mevalonate labeling in NIH/3T3 cells to calculate the Inhibition of Protein Isoprenylation (IPI) index, a biomarker for antitumor activity .
  • Cytokine analysis : ELISA or RT-PCR to measure TNF-α suppression, a critical mediator of inflammation-driven tumorigenesis .

Q. How does this compound inhibit protein isoprenylation, and what methodological tools validate this mechanism?

this compound disrupts mevalonate metabolism, shifting cellular resources from isoprenoid synthesis (e.g., farnesyl/geranylgeranyl groups) to sterol production. Key validation methods include:

  • Radiolabeling : Tracking [³H]mevalonate incorporation into sterols (cholesterol, lathosterol) versus ubiquinones in cell cultures .
  • IPI index calculation : A ratio >1 indicates preferential sterol synthesis, correlating with reduced protein isoprenylation and tumor suppression .
  • Transferase inhibition assays : Confirming indirect effects (e.g., this compound does not directly inhibit farnesyl transferase) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response in HIV-1 replication studies?

In HIV-1 research, dose-response curves are analyzed using:

  • Non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values .
  • Synergy assessment : Combination studies (e.g., this compound analogs + AZT) require Chou-Talalay or Bliss independence models to quantify additive/synergistic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across tumor vs. HIV models?

Discrepancies arise from differing molecular targets:

  • Tumor models : Efficacy depends on IPI index elevation (sterol/isoprenoid balance) .
  • HIV models : Activity correlates with NF-κB/TNF-α suppression and Tat-TAR interaction disruption . Methodological resolution :
  • Use tissue-specific in vitro models (e.g., Jurkat cells for HIV, NIH/3T3 for tumors) to isolate pathway dependencies.
  • Conduct transcriptomic profiling (RNA-seq) to identify context-dependent gene expression changes .

Q. What are the limitations of the IPI index as a biomarker for this compound’s antitumor activity?

The IPI index has two key constraints:

  • Cell-type specificity : NIH/3T3 fibroblasts may not replicate metabolism in human cancer cells .
  • Dynamic range : Analogs with IPI indices <1 (e.g., C44, C46) show reduced antitumor activity, but thresholds for efficacy remain undefined . Mitigation strategies :
  • Validate IPI in patient-derived xenografts (PDXs) or 3D tumor spheroids.
  • Pair IPI with functional assays (e.g., Ras membrane localization to confirm isoprenylation inhibition) .

Q. How should researchers design experiments to distinguish between this compound’s TAR-dependent and TAR-independent HIV-1 inhibition mechanisms?

  • TAR-dependent : Use luciferase reporters under HIV-1 LTR control with/without TAR deletions .
  • TAR-independent : Co-administer TNF-α to rescue NF-κB activation in Tat-transfected Jurkat cells .
  • Cross-validation : Compare inhibition in wild-type vs. Tat-mutant HIV strains .

Q. What in silico tools can predict the efficacy of this compound analogs in inhibiting protein isoprenylation?

  • Molecular docking : Simulate analog interactions with mevalonate pathway enzymes (e.g., HMG-CoA reductase) .
  • QSAR modeling : Correlate structural features (e.g., isopropylidine substitutions) with IPI indices from analog studies .

Methodological Considerations

Q. How to optimize HPLC protocols for quantifying this compound and metabolites in biological samples?

  • Column selection : C18 reverse-phase columns with acetonitrile/water gradients.
  • Detection : UV absorbance at 210–230 nm (terpene absorption bands) .
  • Validation : Spike-and-recovery experiments in plasma/tissue homogenates to assess extraction efficiency.

Q. What controls are essential for this compound’s cytotoxicity assays?

  • Positive controls : Mevalonate pathway inhibitors (e.g., statins).
  • Negative controls : Solvent-only treatments (e.g., DMSO).
  • Endpoint normalization : ATP-based viability assays (e.g., CellTiter-Glo) to distinguish cytotoxicity from cytostasis .

Q. How to address batch variability in synthetic this compound analogs?

  • QC criteria : NMR purity >95%, HPLC retention time consistency.
  • Biological standardization : Pre-test analogs in a reference assay (e.g., TNF-α suppression in THP-1 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.